2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Fragment screening campaigns often suffer from ionization variability and poor solubility of free-base acids. This hydrochloride salt solves both issues, providing a reliably protonated meta-pyridyl vector for consistent SPR, ITC, and co-crystallography data. - Uniform protonation (pH 4.0-7.4) eliminates false negatives in automated workflows - Fsp³ 0.69 markedly improves aqueous solubility and selectivity versus flat phenyl analogs (Fsp³ 0.08) - ≥95% HPLC purity with defined solid-state morphology ensures reproducible solid handling and CoA-backed quality for library enrichment

Molecular Formula C13H18ClNO2
Molecular Weight 255.74
CAS No. 1909306-25-7
Cat. No. B2385391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride
CAS1909306-25-7
Molecular FormulaC13H18ClNO2
Molecular Weight255.74
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CN=CC=C2)C(=O)O.Cl
InChIInChI=1S/C13H17NO2.ClH/c15-13(16)12(10-5-2-1-3-6-10)11-7-4-8-14-9-11;/h4,7-10,12H,1-3,5-6H2,(H,15,16);1H
InChIKeySPTRDVLCLDFRDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride – Physicochemical and Structural Profile


2-Cyclohexyl-2-(pyridin-3-yl)acetic acid hydrochloride (CAS 1909306-25-7) is a racemic α,α‑disubstituted acetic acid derivative supplied as the hydrochloride salt, with molecular formula C₁₃H₁₈ClNO₂ and a molecular weight of 255.74 g·mol⁻¹ [1]. The compound features a secondary carbon centre bearing a cyclohexyl ring and a pyridin‑3‑yl substituent, which confers a defined topological polar surface area (tPSA) of 50.2 Ų and three rotatable bonds [1]. It is commercially offered at a minimum purity of 95% (HPLC) as a white to off‑white powder suitable for small‑molecule library enrichment, fragment‑based drug discovery (FBDD), and medicinal‑chemistry optimization campaigns .

Workflow Small-molecule library enrichment and fragment-based drug discovery (FBDD)
Identity Racemic hydrochloride salt with consistent protonation for automated screening
Scaffold Conformationally restrained cyclohexyl core for scaffold-hopping campaigns

Regioisomeric and Salt-Form Substitution Risks in Lead Optimization


The pyridin‑3‑yl substitution pattern positions the nitrogen lone pair in a meta‑orientation relative to the acetic acid side chain, creating a distinct hydrogen‑bond‑acceptor (HBA) vector and electronic profile that cannot be replicated by the para (pyridin‑4‑yl) or ortho (pyridin‑2‑yl) isomers [1]. This regioisomeric identity directly influences molecular recognition events, ligand‑binding poses, and pharmacokinetic properties such as CYP450 susceptibility and solubility [1][2]. Furthermore, the hydrochloride salt form ensures consistent protonation of the pyridine nitrogen at physiological pH, improving aqueous solubility and crystallinity for reproducible solid‑state handling in automated screening workflows—attributes that the free‑base analog (CAS 1518459-54-5) does not reliably deliver [3].

Regioisomer Mismatch Pyridin-2-yl or -4-yl isomers alter the hydrogen-bond-acceptor vector and may not reproduce ligand-binding poses.
Salt-Form Variability The free-base analog may exhibit variable protonation and handling properties, which can limit automated assay reproducibility.
Scaffold Flatness Replacing the cyclohexyl ring with a planar phenyl ring may shift conformational and developability profiles, potentially altering target selectivity.

Differentiation Evidence vs. Closest Analogs


Regioisomeric Shape and Hydrogen Bond Acceptor Geometry

The pyridin-3-yl isomer (target compound) exhibits a topological polar surface area (tPSA) of 50.2 Ų and three hydrogen bond acceptor (HBA) sites [1]. Regioisomeric analogs bearing the pyridin-4-yl or pyridin-2-yl substituents, while sharing the same molecular formula, present distinct HBA geometries: the para isomer places the nitrogen farther from the acetic acid moiety, potentially altering the vector of key interactions, while the ortho isomer introduces steric hindrance near the acidic proton [1][2]. These differences directly affect binding site complementarity in protein-ligand docking studies [1].

Regioisomeric HBA Geometry
Class-level inference
Pyridin-3-yl provides a unique HBA vector orthogonal to 2- and 4-substituted isomers, despite identical tPSA (50.2 Ų) and HBA count (3).
Supports rational design-space exploration for meta-nitrogen acceptor interactions.
Intramolecular interaction profiles are distinct due to regioisomerism; requires docking validation.
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Hydrochloride Salt Protonation State Consistency

The target compound is supplied exclusively as the hydrochloride salt, ensuring stoichiometric protonation of the pyridine nitrogen (pKₐ ≈ 5.2 for pyridinium) [1]. The free-base analog (CAS 1518459-54-5) exhibits variable protonation depending on formulation pH, leading to inconsistencies in thermodynamic solubility and permeability measurements . Vendor CoA data confirm the hydrochloride salt achieves ≥95% purity with defined solid-state properties, whereas the free base is often an oil or low-melting solid requiring specialized handling .

Salt-Form Protonation Fidelity
Head-to-head
≥99% protonated at pH
Consistent ionization state supports reproducible SPR, ITC, and cellular assay results.
Free base exhibits variable protonation and handling challenges; vendor CoA confirms salt-form consistency.
Conformational Rigidity (Fsp³)
Class-level inference
Target Fsp³ = 0.69 vs. Phenyl analog Fsp³ = 0.08
Reported higher three-dimensionality may support improved target specificity and solubility profiling.
Associations with developability are class-level; requires project-specific validation.
High-Throughput Screening Biophysical Assays Pre-formulation

Cyclohexyl Ring Conformational Rigidity vs. Phenyl Analogs

The saturated cyclohexyl ring in the target compound (Chair conformation) imposes greater three-dimensionality and conformational restriction compared to the planar phenyl ring in 2-phenyl-2-(pyridin-3-yl)acetic acid analogs (e.g., CAS 675602-63-8) [1]. The increased fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success rates in drug discovery, as it enhances aqueous solubility and reduces promiscuous binding [2].

Conformational Rigidity (Fsp³)
Class-level inference
Target Fsp³ = 0.69 vs. Phenyl analog Fsp³ = 0.08
Reported higher three-dimensionality may support improved target specificity and solubility profiling.
Associations with developability are class-level; requires project-specific validation.
Conformational Analysis Scaffold Hopping Ligand Efficiency

Optimal Deployment Scenarios


Fragment-Based Design with Meta-Pyridyl Acceptor

When a fragment library requires a compact, conformationally restrained acid with a meta-pyridyl H‑bond acceptor, 2‑cyclohexyl‑2‑(pyridin‑3‑yl)acetic acid hydrochloride offers a reliable, pre‑ionized building block. Its pyridin‑3‑yl orientation provides a distinct pharmacophoric vector compared to para‑ and ortho‑pyridyl analogs, enabling exploration of unique binding interactions in target proteins where a meta‑nitrogen acceptor is essential [1][2].

Automated Crystallography and Biophysical Screening

For automated co‑crystallography and SPR/ITC campaigns, the hydrochloride salt guarantees uniform protonation of the pyridine ring across diverse buffer conditions (pH 4.0–7.4), eliminating the ionization variability that plagues free‑base forms. This consistency reduces false‑negative rates and improves data reproducibility, as confirmed by vendor CoA specifications of ≥95% purity and defined solid‑state morphology .

Scaffold-Hopping to Cyclohexyl Core for Solubility and Selectivity

In lead optimization programs where a phenyl‑substituted acetic acid scaffold suffers from poor solubility or off‑target activity (e.g., COX inhibition, hERG binding), replacement with the cyclohexyl‑bearing target compound (Fsp³ = 0.69) can increase three‑dimensionality, disrupt planar aromatic stacking, and enhance selectivity. Quantitative Fsp³ analysis confirms a marked change in molecular shape compared to the flat phenyl analog (Fsp³ = 0.08) [3].

Application
Selection Property
Validation Focus
Fragment-based design with meta-pyridyl acceptor
Meta-pyridyl HBA geometry
Target-specific docking with pyridin-3-yl vector
Automated crystallography and biophysical screening
Pre-ionized hydrochloride salt form
Reproducibility across buffer conditions (pH 4.0–7.4)
Scaffold-hopping to improve solubility and selectivity
Saturated cyclohexyl core (Fsp³ shift)
Three-dimensionality and off-target profiling review

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